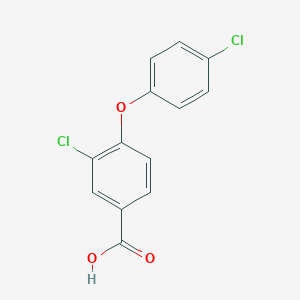
3-Chloro-4-(4-chlorophenoxy)benzoic acid
Vue d'ensemble
Description
3-Chloro-4-(4-chlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O3 . It has an average mass of 283.107 Da and a monoisotopic mass of 281.985046 Da . This compound is often used in various scientific research due to its unique properties.
Synthesis Analysis
The synthesis of similar compounds involves various stages and conditions . For instance, the synthesis of 4-chlorobenzoic acid involves the oxidation of 4-chlorobenzyl alcohol . The ether extracts are treated with saturated aqueous sodium bicarbonate solution, and the aqueous phases are acidified with 5% HCl up to pH=3, obtaining a precipitate which is separated by filtration under vacuum .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with chlorophenoxy groups attached at the 3rd and 4th positions . The presence of these chlorophenoxy groups may influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 283.11 .Applications De Recherche Scientifique
Environmental Remediation
3-Chloro-4-(4-chlorophenoxy)benzoic acid, as a chlorinated organic compound, can be involved in environmental remediation processes. For example, studies on chromate-induced activation of hydrogen peroxide have shown the potential for oxidative degradation of aqueous organic pollutants like 4-chlorophenol, which shares structural similarities with this compound. This process operates effectively across a wide pH range and is particularly suited for treating chromate-contaminated wastewaters containing recalcitrant organic compounds, demonstrating the compound's relevance in environmental cleanup efforts (Bokare & Choi, 2010).
Advanced Oxidation Processes
Further research into the Cr(III)/Cr(VI) redox cycle highlights an advanced oxidation process that leverages both the Cr(III)/H2O2 and Cr(VI)/H2O2 systems to generate hydroxyl radicals for the degradation of organic pollutants. This dual system is effective over a broad pH range, making it a versatile approach for the treatment of various contaminated water sources, potentially including those affected by compounds like this compound (Bokare & Choi, 2011).
Analytical Chemistry Applications
In the field of analytical chemistry, the development of novel fluorescence probes for detecting reactive oxygen species highlights the importance of structurally related compounds in creating sensitive and selective detection methods for biological and environmental analysis. These probes can be instrumental in studying oxidative stress and environmental monitoring, suggesting potential research applications for this compound in developing new analytical tools (Setsukinai et al., 2003).
Medicinal Chemistry
In medicinal chemistry, the optimization of inhibitors for therapeutic targets such as TRPM4, which is implicated in cardiac diseases and prostate cancer, involves structural analogs related to this compound. This research demonstrates the compound's relevance in drug development and the potential for creating new treatments for various health conditions (Delalande et al., 2019).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-4-(4-chlorophenoxy)benzoic acid is TMEM206 . TMEM206 is a protein that plays a crucial role in various cellular processes .
Mode of Action
This compound interacts with its target, TMEM206, by inhibiting its function .
Biochemical Pathways
It is known that the compound’s interaction with tmem206 can influence various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of TMEM206 . This can lead to changes in cellular processes regulated by this protein .
Analyse Biochimique
Cellular Effects
The cellular effects of 3-Chloro-4-(4-chlorophenoxy)benzoic acid are not well-documented. It is known that the compound can influence cell function
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The compound shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites with wide safety margins
Propriétés
IUPAC Name |
3-chloro-4-(4-chlorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEGFQXDTVYLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)
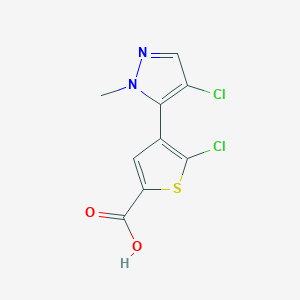
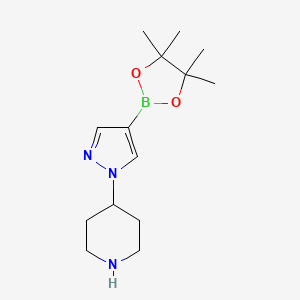


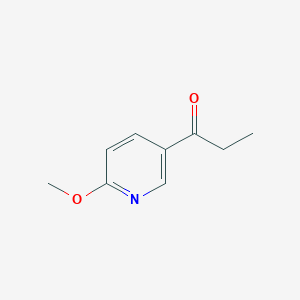
![4-[(2-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B1426737.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)
![4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426742.png)
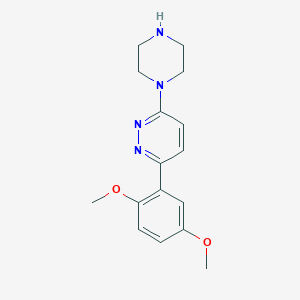
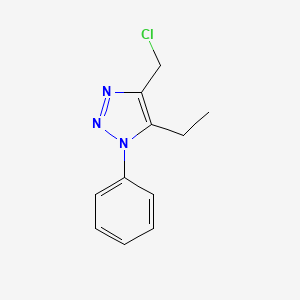
![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)
![4-Chloro-5-tosyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1426747.png)